(2-Cyano-4-fluorophenyl)methanesulfonyl chloride
Overview
Description
“(2-Cyano-4-fluorophenyl)methanesulfonyl chloride” is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of “(2-Cyano-4-fluorophenyl)methanesulfonyl chloride” is C8H5ClFNO2S . The IUPAC name is (2-cyano-4-fluorophenyl)methanesulfonyl chloride . The molecular weight is 233.65 .Physical And Chemical Properties Analysis
“(2-Cyano-4-fluorophenyl)methanesulfonyl chloride” appears as a powder . The boiling point and density are not available . The compound should be stored at +4 °C .Scientific Research Applications
Pharmaceutical Applications
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride: is utilized in the pharmaceutical industry as a key intermediate in the synthesis of various therapeutic compounds. Its sulfonyl chloride group is reactive towards a wide range of nucleophiles, making it a versatile building block for constructing sulfonamide and sulfonylurea structures, which are prevalent in many drug molecules .
Material Science
In material science, this compound serves as a precursor for the development of advanced materials. Its incorporation into polymers can potentially lead to materials with unique properties such as enhanced thermal stability or specific interaction capabilities with other substances due to the presence of the cyano and fluorophenyl groups .
Chemical Synthesis
The reactivity of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride makes it a valuable reagent in chemical synthesis. It can be used for introducing the sulfonyl functional group into organic molecules, which is a crucial step in the synthesis of complex molecules, including agrochemicals and dyes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a derivatization agent to modify chemical compounds, enhancing their detectability and quantifiability in various analytical techniques such as chromatography and mass spectrometry .
Life Sciences
In life sciences research, (2-Cyano-4-fluorophenyl)methanesulfonyl chloride can be employed in the study of protein interactions and enzyme activities. The compound’s ability to react with amino groups can be leveraged to label peptides and proteins, facilitating their study under physiological conditions .
Environmental Science
This chemical is also relevant in environmental science, where it can be used to synthesize compounds that may act as environmental tracers or probes. These synthesized markers can help in tracking pollution sources and understanding chemical processes in the environment .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that methanesulfonyl chloride derivatives are often used in organic synthesis, particularly in the formation of sulfonate esters . These esters are good leaving groups, which makes them useful in nucleophilic substitution reactions .
Mode of Action
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions. In these reactions, the sulfonate ester formed by the compound serves as a leaving group, facilitating the substitution .
Biochemical Pathways
The compound’s role in facilitating nucleophilic substitution reactions suggests that it may be involved in various biochemical pathways where such reactions occur .
Result of Action
The molecular and cellular effects of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride’s action would depend on the specific context of its use, particularly the nature of the nucleophilic substitution reactions it facilitates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and stability .
properties
IUPAC Name |
(2-cyano-4-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-6-1-2-8(10)3-7(6)4-11/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKSOJHAKSVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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